molecular formula C15H14FNO3 B5502706 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime

4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime

Cat. No. B5502706
M. Wt: 275.27 g/mol
InChI Key: RWILEYPSQQLEAO-RQZCQDPDSA-N
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Description

4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime is a chemical compound belonging to the family of methoxybenzaldehyde oximes. This compound is of interest due to its structural and chemical properties, which can be pivotal in various chemical reactions and molecular studies.

Synthesis Analysis

  • The synthesis of similar compounds involves reactions under specific conditions. For example, the preparation of 3-fluoro-4-methoxybenzaldehyde, a related compound, can be simplified into a one-step process involving the reaction of 2-fluoroanisole with hexamethylenetetramine in trifluoroacetic acid, avoiding the use of concentrated hydrochloric and sulfuric acids (Wang Bao-jie, 2006).

Molecular Structure Analysis

  • The molecular structure of methoxybenzaldehyde oxime derivatives shows varied arrangements and hydrogen-bonding patterns. For instance, in certain derivatives, the primary intermolecular hydrogen bonds generate different molecular chains or complex dimers (L. Gomes et al., 2018).

Chemical Reactions and Properties

  • Methoxybenzaldehyde oximes undergo various chemical reactions. For example, the reduction of aldehyde groups in certain derivatives leads to different analogues, which are further oxidized into corresponding compounds (M. Arsenyev et al., 2016).
  • In some compounds, intramolecular hydrogen bonding results in the formation of specific molecular structures (Qiu He et al., 2010).

Physical Properties Analysis

  • The physical properties, including crystal structures and interactions, are pivotal in understanding these compounds. For instance, the crystal structures of some methoxybenzaldehyde oxime derivatives reveal different conformations and hydrogen-bonding patterns (L. Gomes et al., 2018).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are influenced by various factors like the presence of fluorine substituents and the type of protecting groups used (David Crich et al., 2009).

Scientific Research Applications

Radiolabeling for PET Imaging

Radiosynthesis involving oxime chemistry has explored novel prosthetic groups, including fluorinated aldehyde-containing compounds, for positron emission tomography (PET) imaging. Such advancements aim to achieve high-yielding, robust, and reproducible (18)F-labeling of peptides for quantitative receptor imaging, showcasing the potential of fluorinated aldehydes in enhancing the biodistribution profile of radiotracers for tumor imaging and other diagnostic purposes (Glaser et al., 2008).

Organic Synthesis and Catalysis

Research in organic synthesis has highlighted the role of methoxybenzaldehyde oxime derivatives in various chemical reactions. For instance, the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation demonstrates the utility of these compounds in synthesizing valuable chemical intermediates with high selectivity and conversion rates, contributing to green chemistry practices (Higashimoto et al., 2009).

Photochemistry and Material Science

The crystal structures and spectroscopic characterization of bis-aldehyde monomers and their electrically conductive pristine polyazomethines reveal insights into the synthesis and potential applications of these materials in the field of conductive polymers. Such studies pave the way for the development of new materials with enhanced electrical conductivity and stability, suitable for various technological applications (Hafeez et al., 2019).

Environmental and Biological Applications

The oxidative cleavage of diverse ethers by an extracellular fungal peroxygenase showcases the enzymatic breakdown of environmentally significant ethers, such as methyl t-butyl ether and tetrahydrofuran. This research underscores the potential of fungal enzymes in the biodegradation of natural and anthropogenic low molecular weight ethers, contributing to environmental remediation efforts (Kinne et al., 2009).

Mechanism of Action

While the mechanism of action for “4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime” is not available, oximes have been studied for their significant roles as acetylcholinesterase reactivators .

properties

IUPAC Name

(NE)-N-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-15-8-11(9-17-18)5-6-14(15)20-10-12-3-2-4-13(16)7-12/h2-9,18H,10H2,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWILEYPSQQLEAO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine

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